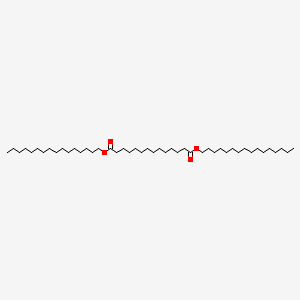

Dihexadecyl tetradecanedioate

Descripción

Its molecular formula is C₄₄H₈₄O₄, with a structure represented as O=C(O-C₁₆H₃₃)-(CH₂)₁₂-C(O-O-C₁₆H₃₃)=O. While direct data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs suggest moderate thermal stability and low water solubility due to the extended hydrocarbon chains.

Propiedades

Número CAS |

42234-43-5 |

|---|---|

Fórmula molecular |

C46H90O4 |

Peso molecular |

707.2 g/mol |

Nombre IUPAC |

dihexadecyl tetradecanedioate |

InChI |

InChI=1S/C46H90O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-43-49-45(47)41-37-33-29-25-21-22-26-30-34-38-42-46(48)50-44-40-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |

Clave InChI |

XMVITJJVQNKUSY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihexadecyl tetradecanedioate can be synthesized through esterification reactions involving tetradecanedioic acid and hexadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:

Tetradecanedioic acid+2Hexadecanol→Dihexadecyl tetradecanedioate+2Water

Industrial Production Methods

In industrial settings, the production of dihexadecyl tetradecanedioate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

Dihexadecyl tetradecanedioate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to tetradecanedioic acid and hexadecanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Tetradecanedioic acid and hexadecanoic acid.

Reduction: Hexadecanol and tetradecanediol.

Hydrolysis: Tetradecanedioic acid and hexadecanol.

Aplicaciones Científicas De Investigación

Dihexadecyl tetradecanedioate has several scientific research applications:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.

Medicine: Explored for its use in controlled-release formulations and as a carrier for hydrophobic drugs.

Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.

Mecanismo De Acción

The mechanism of action of dihexadecyl tetradecanedioate in biological systems involves its incorporation into lipid bilayers and interaction with cellular membranes. It can modulate membrane fluidity and permeability, affecting the transport of molecules across the membrane. Additionally, it may influence lipid metabolism pathways and cellular signaling processes.

Comparación Con Compuestos Similares

Dihexadecyl Decanedioate (CAS 26719-48-2)

- Molecular Formula : C₄₂H₈₂O₄

- Structure : Features a shorter decanedioic acid (C₁₀) backbone compared to tetradecanedioate (C₁₄).

- Key Differences :

Dihexadecyl Hydrogen Phosphate

- Functional Group : Phosphate (-PO₄H) instead of ester.

- Applications: Used in electrochemical sensors (e.g., CdO/Fe₃O₄/CPE electrodes) due to enhanced electron transfer kinetics. Exhibits higher oxidation currents (50 µM ACV) and lower potentials compared to unmodified electrodes .

Methyl Tetradecanoate (CAS 124-10-7)

- Molecular Formula : C₁₅H₃₀O₂

- Structure: Monoester with a methyl group and C₁₄ fatty acid chain.

- Key Differences: Lower molecular weight and higher volatility due to shorter alkyl substituents. Commonly used in fragrances and solvents, contrasting with the non-volatile, high-molecular-weight diesters .

Dihexadecyl Peroxydicarbonate

- Functional Group : Peroxydicarbonate (-O-CO-O-O-CO-O-).

- Reactivity : Highly unstable, decomposes to release CO₂ and radicals, making it suitable as a polymerization initiator. Toxicity data suggest moderate risks in experimental settings .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.